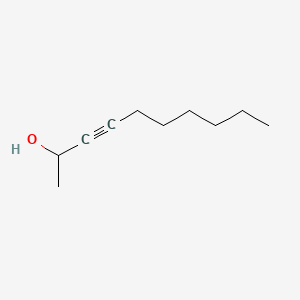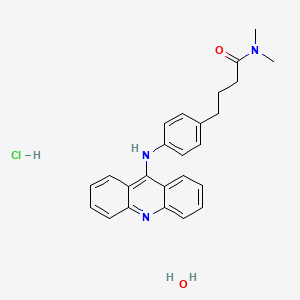
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate is a complex organic compound with significant applications in scientific research. This compound is known for its unique structure, which includes an acridine moiety, making it a valuable tool in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate typically involves multiple steps. The process begins with the preparation of the acridine derivative, followed by the introduction of the butyramide group. The final step involves the addition of the hydrochloride and hydrate components. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .
化学反应分析
Types of Reactions
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while reduction can lead to the formation of more stable butyramide compounds .
科学研究应用
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate has a wide range of applications in scientific research:
Biology: Employed in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate involves its interaction with specific molecular targets. The acridine moiety intercalates with DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to cell death in cancer cells. Additionally, the compound may interact with various enzymes and proteins, affecting their activity and pathways involved in cellular processes.
相似化合物的比较
Similar Compounds
Amsacrine: Another acridine derivative used in cancer treatment.
DACA (N-[2-(dimethylamino)ethyl]acridines-4-carboxamide): Known for its anticancer properties.
AMCA (methyl N-(4’-(9-acridinylamino)-phenyl) carbamate hydrochloride): Used in biochemical research.
Uniqueness
Butyramide, 4-(p-(9-acridinylamino)phenyl)-N,N-dimethyl-, hydrochloride, hydrate is unique due to its specific structure, which combines the acridine moiety with the butyramide group. This combination enhances its ability to interact with DNA and proteins, making it a valuable tool in various research applications.
属性
CAS 编号 |
73790-23-5 |
|---|---|
分子式 |
C25H28ClN3O2 |
分子量 |
438.0 g/mol |
IUPAC 名称 |
4-[4-(acridin-9-ylamino)phenyl]-N,N-dimethylbutanamide;hydrate;hydrochloride |
InChI |
InChI=1S/C25H25N3O.ClH.H2O/c1-28(2)24(29)13-7-8-18-14-16-19(17-15-18)26-25-20-9-3-5-11-22(20)27-23-12-6-4-10-21(23)25;;/h3-6,9-12,14-17H,7-8,13H2,1-2H3,(H,26,27);1H;1H2 |
InChI 键 |
XWBOVPMLNKKLRC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)CCCC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
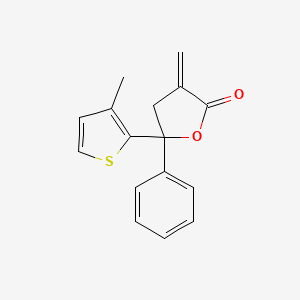

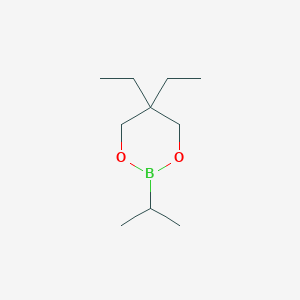
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
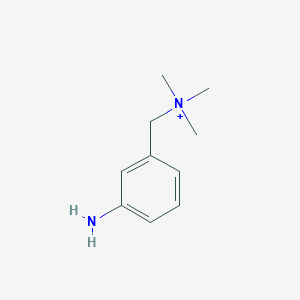
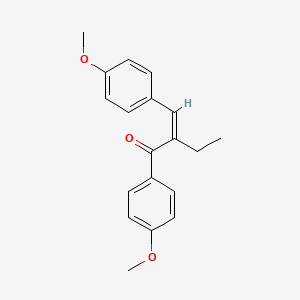
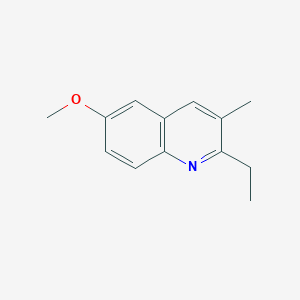
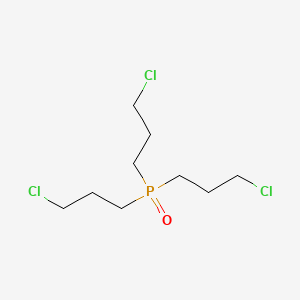

![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
